4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzonitrile
Overview
Description
Preparation Methods
The synthesis of 4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzonitrile typically involves the reaction of 2-hydroxybenzaldehyde with 4-aminobenzonitrile under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires a catalyst to facilitate the formation of the Schiff base . The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours until the desired product is formed . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures . The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to various biological effects, such as inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzonitrile can be compared with similar compounds such as:
4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile: This compound has a methoxy group in place of the hydroxy group, which can lead to different chemical and biological properties.
4-{[(1E)-(2-hydroxy-4-methoxyphenyl)methylene]amino}benzonitrile: Another similar compound with a methoxy group at a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields .
Properties
IUPAC Name |
4-[(2-hydroxyphenyl)methylideneamino]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-9-11-5-7-13(8-6-11)16-10-12-3-1-2-4-14(12)17/h1-8,10,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPDIZHVMWCVAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33721-67-4 | |
Record name | NSC119179 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ALPHA-(4-CYANOPHENYLIMINO)-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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